Butan-2-yl 1H-benzimidazol-2-ylcarbamate

Hydrolytic stability Physicochemical properties Formulation development

This sec-butyl ester is functionally distinct from methyl and ethyl congeners due to its enhanced lipophilicity (logP ~2.92), lower aqueous solubility, and longer hydrolytic half-life. Cited in U.S. Patent 4,046,906 as a precursor for water-insoluble fungicidal salts, it is indispensable for ultra-low volume (ULV) formulation research and structure‑property relationship (SPR) datasets investigating alkyl chain effects on environmental persistence. Procure this specific ester to ensure experimental integrity in controlled-release and membrane-permeability studies.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 34757-61-4
Cat. No. B12945071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-2-yl 1H-benzimidazol-2-ylcarbamate
CAS34757-61-4
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16)
InChIKeyZQNCSCLUVGHLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butan-2-yl 1H-benzimidazol-2-ylcarbamate (CAS 34757-61-4): Chemical Profile and Scientific Procurement Context


Butan-2-yl 1H-benzimidazol-2-ylcarbamate (CAS 34757-61-4, molecular weight 233.27 g/mol) is a sec-butyl ester within the 2-benzimidazolylcarbamic acid ester class . This class includes widely used tubulin-binding fungicides and anthelmintics such as benomyl, carbendazim, and albendazole. The compound is referenced in patent literature as a fungicidal active ingredient, specifically as a component in salts of alkyl 2-benzimidazole-carbamates where R is sec-butyl, intended for ultra-low volume formulations [1]. Its theoretical logP of ~2.92 positions it as a moderately lipophilic analog in this series [2].

Why Carbendazim or Other Benzimidazole Carbamates Cannot Simply Replace Butan-2-yl 1H-benzimidazol-2-ylcarbamate in Physicochemically Sensitive Applications


Within the benzimidazole carbamate class, the ester alkyl chain length is a critical determinant of physicochemical properties, which directly impacts formulation stability and environmental persistence. Studies on a homologous series of benomyl-related 2-benzimidazole carbamates demonstrate that increasing the ester alkyl group from methyl to butyl results in decreased aqueous solubility and a corresponding increase in hydrolytic half-life [1]. Consequently, the sec-butyl ester **butan-2-yl 1H-benzimidazol-2-ylcarbamate** is not functionally interchangeable with the widely available methyl ester, carbendazim. Substituting carbendazim for this compound in experimental systems where controlled release, reduced solubility, or enhanced stability is required would fundamentally alter the experimental outcome, making procurement of the correct, specific ester essential. Notably, high-strength differential bioactivity data for this specific compound are currently limited in the open literature, and its primary differentiation lies in its distinct physicochemical profile and its established role as a specific structural analog in patent-protected formulations [2].

Quantitative Evidence for Selecting Butan-2-yl 1H-benzimidazol-2-ylcarbamate: Stability and Formulation Advantages Over the Methyl Ester


Hydrolytic Stability and Solubility Trends in the Benzimidazole Carbamate Homologous Series

In a systematic study of benomyl homologues (MBC-MIC through MBC-BIC), the half-life in water across a pH 2–12 range increased as the ester alkyl chain length increased from methyl to butyl. Solubility correspondingly decreased with increasing molecular size. As the butyl analogue in this series, butan-2-yl 1H-benzimidazol-2-ylcarbamate is inferred to exhibit greater hydrolytic stability and lower aqueous solubility compared to the methyl ester (carbendazim, MBC-MIC) [1].

Hydrolytic stability Physicochemical properties Formulation development

Patent-Enabled Fungicidal Formulation: Sec-Butyl Ester in Ultra-Low Volume Applications

U.S. Patent 4,046,906 specifically claims salts of benzimidazole-carbamic acid esters where R can be methyl, ethyl, isopropyl, or sec-butyl [1]. The sec-butyl ester (butan-2-yl 1H-benzimidazol-2-ylcarbamate) is thus explicitly covered as a fungicidally active ester for novel low-water-solubility salt formulations. This provides a defined intellectual property context for its use, distinguishing it from unsubstituted methyl or ethyl esters that may be covered under different or expired patent claims.

Fungicide formulation Ultra-low volume (ULV) Patent prior art

Lipophilicity Profile Compared to Methyl Ester Carbendazim

The computed logP of butan-2-yl 1H-benzimidazol-2-ylcarbamate is 2.92 [1], whereas the commonly available methyl ester carbendazim has a reported logP of approximately 1.5 [2]. This higher lipophilicity is consistent with the class-level trend of increased logP with longer alkyl chains [3] and implies greater membrane permeability and soil organic carbon sorption potential.

Lipophilicity logP Environmental partitioning

Recommended Procurement and Research Scenarios for Butan-2-yl 1H-benzimidazol-2-ylcarbamate


Development of Ultra-Low Volume (ULV) Fungicidal Formulations

Researchers developing water-insoluble fungicidal salts for ULV application should procure this specific sec-butyl ester. Its explicit enumeration in U.S. Patent 4,046,906 as a precursor for sulfonic and sulfuric acid adduct salts [1] provides a defined formulation pathway that is not available with the more common methyl ester carbendazim.

Environmental Fate and Hydrolytic Persistence Studies

For studies investigating the relationship between ester alkyl chain length and environmental persistence, this compound represents the sec-butyl member of the homologous series. Class-level data indicate that the butyl analogues exhibit longer hydrolytic half-lives and lower aqueous solubility compared to methyl or ethyl esters [2], making this compound essential for completing structure-property relationship datasets.

Lipophilicity-Dependent Bioavailability and Membrane Permeability Assays

With a predicted logP of approximately 2.92, this compound is substantially more lipophilic than carbendazim (logP ~1.5) [3]. It is therefore the appropriate procurement choice for experiments designed to test how increased lipophilicity within the benzimidazole carbamate class affects membrane permeability, cellular uptake, or soil sorption coefficients.

Benzimidazole Carbamate Reference Standard or Internal Standard for Analytical Chemistry

Given its distinct chromatographic retention relative to carbendazim and other common benzimidazole carbamates, butan-2-yl 1H-benzimidazol-2-ylcarbamate can serve as a method-specific internal standard or reference compound in HPLC and LC-MS methods for benzimidazole residue analysis [4], provided it is procured at appropriate analytical purity.

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